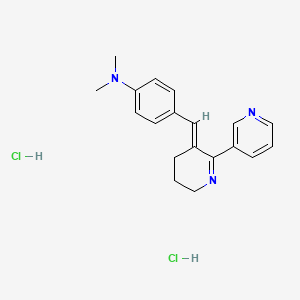

Dmab-anabaseine dihydrochloride

Vue d'ensemble

Description

Il s'agit d'un agoniste partiel aux récepteurs nicotiniques de l'acétylcholine neuronaux contenant α7 et d'un antagoniste aux récepteurs α4β2 et autres nicotiniques . Ce composé est connu pour ses effets d'amélioration des fonctions cognitives et a été étudié pour ses applications thérapeutiques potentielles .

Méthodes De Préparation

La synthèse du dihydrochlorure de DMAB-anabaseine implique la réaction de l'anabaseine avec le 4-diméthylaminobenzaldéhyde. La réaction est généralement effectuée dans un solvant organique tel que l'éthanol ou le méthanol sous reflux. Le produit est ensuite purifié par recristallisation ou chromatographie pour obtenir le sel dihydrochlorure .

Analyse Des Réactions Chimiques

Le dihydrochlorure de DMAB-anabaseine subit diverses réactions chimiques, notamment:

Oxydation: Ce composé peut être oxydé en utilisant des agents oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène.

Réduction: Des réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution: Des réactions de substitution nucléophile peuvent se produire au niveau des atomes d'azote, où des réactifs tels que les halogénures d'alkyle peuvent être utilisés pour introduire différents substituants.

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des N-oxydes correspondants, tandis que la réduction peut conduire à la formation d'amines réduites.

Applications de la recherche scientifique

Le dihydrochlorure de DMAB-anabaseine a un large éventail d'applications de recherche scientifique:

Mécanisme d'action

Le dihydrochlorure de DMAB-anabaseine exerce ses effets en agissant comme un agoniste partiel aux récepteurs nicotiniques de l'acétylcholine neuronaux contenant α7 et un antagoniste aux récepteurs α4β2 et autres nicotiniques . Cette double action module l'activité de ces récepteurs, ce qui conduit à une amélioration des fonctions cognitives et à une amélioration de la mémoire à long terme . L'interaction du composé avec ces récepteurs implique la liaison aux sites récepteurs, provoquant des changements conformationnels qui affectent l'activité des canaux ioniques et la libération des neurotransmetteurs .

Applications De Recherche Scientifique

Scientific Research Applications

DMAB-anabaseine dihydrochloride has a variety of applications in scientific research:

Neuroscience

- Cognitive Enhancement : The compound is studied for its potential to improve memory and cognitive functions in models of Alzheimer's disease and schizophrenia. Research indicates that it may enhance long-term memory in animal models by modulating α7 nAChRs .

Pharmacological Studies

- Receptor Interaction Studies : It serves as a model compound to explore the behavior of nicotinic acetylcholine receptors and their interactions with other ligands . This includes evaluating the effects on neurotransmitter release and synaptic plasticity.

Therapeutic Potential

- Cognitive Disorders : Investigated for its therapeutic potential in treating cognitive impairments associated with schizophrenia and Alzheimer's disease . Studies suggest that selective α7 nAChR agonists like DMAB-anabaseine could be promising candidates for drug development targeting these conditions.

Biochemical Pathways

- Neuronal Signaling : this compound is utilized to study the biochemical pathways related to neuronal signaling and receptor modulation, providing insights into the mechanisms underlying various neurological disorders .

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Cognitive Enhancement | Improves long-term memory in animal models. |

| Receptor Modulation | Acts as a partial agonist at α7 nAChRs; antagonist at α4β2 nAChRs. |

| Therapeutic Applications | Potential treatment for cognitive disorders like Alzheimer's and schizophrenia. |

| Interaction Studies | Used to study interaction dynamics with various ligands at nicotinic receptors. |

Table 2: Comparison of Receptor Affinities

| Compound | Receptor Type | Binding Affinity (K_i) |

|---|---|---|

| This compound | α7 nAChR | High affinity |

| This compound | α4β2 nAChR | Lower affinity |

| Nicotine | α7 nAChR | Reference standard |

Case Study 1: Cognitive Enhancement in Animal Models

In a study involving aged rats, DMAB-anabaseine was administered to evaluate its effects on memory retention. Results indicated significant improvements in performance on spatial memory tasks compared to control groups, suggesting its potential utility in age-related cognitive decline .

Case Study 2: Neuroprotective Effects

Research demonstrated that DMAB-anabaseine protects against neurodegeneration induced by amyloid-beta peptides, a hallmark of Alzheimer's disease pathology. The compound's ability to modulate nAChR activity contributed to reduced neuronal apoptosis .

Mécanisme D'action

DMAB-anabaseine dihydrochloride exerts its effects by acting as a partial agonist at α7-containing neuronal nicotinic acetylcholine receptors and an antagonist at α4β2 and other nicotinic receptors . This dual action modulates the activity of these receptors, leading to enhanced cognitive functions and improved long-term memory . The compound’s interaction with these receptors involves binding to the receptor sites, causing conformational changes that affect ion channel activity and neurotransmitter release .

Comparaison Avec Des Composés Similaires

Le dihydrochlorure de DMAB-anabaseine est similaire à d'autres modulateurs des récepteurs nicotiniques, tels que:

Le dihydrochlorure de DMAB-anabaseine est unique dans son activité spécifique d'agoniste partiel aux récepteurs α7 et son activité antagoniste aux récepteurs α4β2, ce qui contribue à ses effets pharmacologiques distincts .

Activité Biologique

Overview

Dmab-anabaseine dihydrochloride, a synthetic derivative of anabaseine, primarily functions as a partial agonist at α7-containing neuronal nicotinic acetylcholine receptors (nAChRs) and acts as an antagonist at α4β2 nAChRs. This compound has garnered attention for its potential therapeutic applications in cognitive disorders, including Alzheimer's disease and schizophrenia.

Target Receptors

- α7 nAChRs : this compound selectively binds to and activates these receptors, which are crucial for neurotransmission and cognitive function.

- α4β2 nAChRs : It inhibits these receptors, contributing to its antagonistic effects.

Biochemical Pathways

The interaction with α7 nAChRs suggests that Dmab-anabaseine may influence several biochemical pathways related to:

- Neurotransmission

- Cognitive enhancement

- Memory improvement

Biological Activity

This compound has demonstrated various biological activities in research studies:

Research Findings

- Cognitive Effects in Animal Models

-

Receptor Binding Studies

- The compound effectively displaces isotopic binding of (-)-cytisine and α-bungarotoxin to rat brain membranes, indicating a high affinity for α7 nAChRs .

- It has been shown to inhibit α7 nAChR activity when expressed in heterologous systems like Xenopus oocytes, confirming its role as a competitive antagonist at certain concentrations .

- Comparative Studies

Case Studies

Several studies have highlighted the efficacy of Dmab-anabaseine in various experimental settings:

- Study on Cognitive Disorders : A research project investigated the effects of Dmab-anabaseine on cognitive function in a mouse model of Alzheimer's disease. Results indicated significant improvements in memory retention and learning capabilities compared to control groups .

- Antagonistic Effects on α4β2 Receptors : Another study assessed the compound's antagonistic effects on α4β2 receptors, revealing its potential to modulate synaptic transmission and impact neurological conditions characterized by dysregulated cholinergic signaling .

Propriétés

IUPAC Name |

N,N-dimethyl-4-[(E)-(6-pyridin-3-yl-3,4-dihydro-2H-pyridin-5-ylidene)methyl]aniline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3.2ClH/c1-22(2)18-9-7-15(8-10-18)13-16-5-4-12-21-19(16)17-6-3-11-20-14-17;;/h3,6-11,13-14H,4-5,12H2,1-2H3;2*1H/b16-13+;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHCNEWWWKHBASC-YNHPUKFJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=C2CCCN=C2C3=CN=CC=C3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=C/2\CCCN=C2C3=CN=CC=C3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.